2-苯基-1H-苯并咪唑-5-胺

货号 B167629

CAS 编号:

1767-25-5

分子量: 209.25 g/mol

InChI 键: NEWWXWMKZVSLFT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

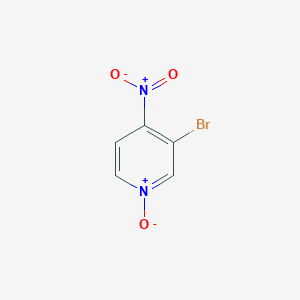

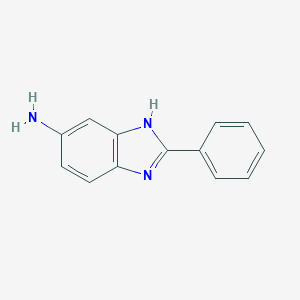

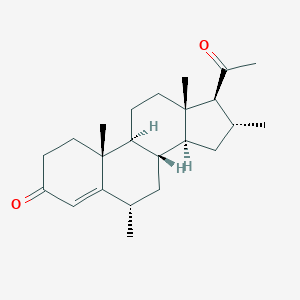

2-Phenyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 2-phenyl-3H-benzimidazol-5-amine .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole core with a phenyl group attached . The InChI representation of the molecule isInChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.25 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 54.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 209.095297364 g/mol .科学研究应用

Anticancer Agents

- Summary of Application : 2-Phenyl-1H-benzoimidazole derivatives have been studied for their potential as anticancer agents . They have been synthesized and tested against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

- Methods of Application : The compounds were synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .

- Results or Outcomes : The SAR analysis showed that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased the anticancer activity . The compounds 2f and 2g displayed significant anticancer activity on both A549 and PC3 cell lines .

Antiviral Agents

- Summary of Application : Benzimidazole derivatives, including 2-Phenyl-1H-benzoimidazole, have been studied for their potential as antiviral agents . They have shown promise in inhibiting the replication of various viruses.

- Methods of Application : The compounds are typically synthesized in a laboratory setting and then tested in vitro against various viral strains .

- Results or Outcomes : While specific results vary depending on the virus and the specific derivative being tested, some benzimidazole derivatives have shown significant antiviral activity .

Antifungal Agents

- Summary of Application : Some benzimidazole derivatives have been used as antifungal agents . They can inhibit the growth of various types of fungi.

- Methods of Application : Similar to the antiviral application, these compounds are synthesized in a lab and then tested against various fungal strains .

- Results or Outcomes : The effectiveness of these compounds as antifungal agents varies, but some have shown significant antifungal activity .

Green Catalysts

- Summary of Application : Sucrose, a green and biodegradable catalyst, has been used for the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives .

- Methods of Application : The reaction occurs between o-phenylenediamine and arylaldehydes under optimal experimental conditions .

- Results or Outcomes : The kinetic results confirmed the proposed mechanism and showed the first and second steps could be a rate-determining step (RDS) .

Anti-HIV Agents

- Summary of Application : Benzimidazole derivatives, including 2-Phenyl-1H-benzoimidazole, have been studied for their potential as anti-HIV agents . They have shown promise in inhibiting the replication of the HIV virus.

- Methods of Application : The compounds are typically synthesized in a laboratory setting and then tested in vitro against various HIV strains .

- Results or Outcomes : While specific results vary depending on the HIV strain and the specific derivative being tested, some benzimidazole derivatives have shown significant anti-HIV activity .

Anti-Convulsant Agents

- Summary of Application : Some benzimidazole derivatives have been used as anti-convulsant agents . They can inhibit the convulsions or seizures.

- Methods of Application : Similar to the anti-HIV application, these compounds are synthesized in a lab and then tested against various convulsion models .

- Results or Outcomes : The effectiveness of these compounds as anti-convulsant agents varies, but some have shown significant anti-convulsant activity .

属性

IUPAC Name |

2-phenyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWWXWMKZVSLFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324992 |

Source

|

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1H-benzoimidazol-5-ylamine | |

CAS RN |

1767-25-5 |

Source

|

| Record name | 1767-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1,3-Benzenedicarboperoxoic acid

1786-87-4

6alpha,16alpha-Dimethylprogesterone

1816-78-0

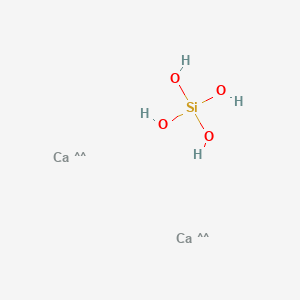

Silicic acid (H4SiO4), calcium salt (1:2)

10034-77-2

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)

![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)

![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)